

Unambiguous Structure Elucidation of CAS 145783-14-8: A Multi-Technique Spectroscopic Approach

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Compound of Interest

Compound Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the unequivocal structural confirmation of all chemical entities, from starting materials and intermediates to the final active pharmaceutical ingredient (API), is a cornerstone of regulatory compliance and drug safety. This guide provides a comprehensive, field-proven methodology for the structural elucidation and characterization of the compound registered under CAS number 145783-14-8. This chemical, identified as **4,6-dichloro-5-nitro-2-(propylthio)pyrimidine**, is a key intermediate in the synthesis of the antiplatelet medication Ticagrelor.^{[1][2]} The structural integrity of this intermediate is paramount to ensuring the desired pharmacological activity and purity of the final drug product.

This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical progression of a senior application scientist's workflow. We will delve into the "why" behind each experimental choice, demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy builds a self-validating system for structural confirmation.

The Analytical Challenge: Beyond Simple Confirmation

While the putative structure of CAS 145783-14-8 is known, our objective is not merely to confirm this structure but to establish a robust analytical workflow that can be defended under rigorous scientific and regulatory scrutiny. This involves a multi-pronged approach where each technique provides orthogonal data, collectively leading to an inescapable structural conclusion.

Foundational Analysis: Mass Spectrometry for Molecular Formula and Core Fragmentation

Mass spectrometry (MS) serves as our initial analytical foray, offering a rapid and highly sensitive means to determine the molecular weight and elemental composition of the analyte. [3][4][5] Given the nature of **4,6-dichloro-5-nitro-2-(propylthio)pyrimidine**, a moderately polar small molecule, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[6]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The cornerstone of initial characterization is the determination of the elemental formula. High-resolution mass spectrometry provides the mass accuracy required to distinguish between isobaric species.

Expected HRMS Data for CAS 145783-14-8 ($C_7H_7Cl_2N_3O_2S$)

Parameter	Expected Value
Molecular Formula	$C_7H_7Cl_2N_3O_2S$
Monoisotopic Mass	266.9636 Da
Ionization Mode	Positive ESI ($[M+H]^+$)
Expected m/z	267.9709

The presence of two chlorine atoms will generate a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature provides a high degree of confidence in the presence and number of chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To probe the connectivity of the molecule, tandem mass spectrometry (MS/MS) is employed.[\[6\]](#) By selecting the protonated molecular ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is diagnostic of the compound's structure.

Predicted Fragmentation Pathway

The fragmentation of **4,6-dichloro-5-nitro-2-(propylthio)pyrimidine** is anticipated to proceed through the loss of the propyl group and subsequent cleavages of the pyrimidine ring. The propylthio linkage is a likely site of initial fragmentation.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 μ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Chromatographic Separation (Optional but Recommended): Employ a C18 reversed-phase HPLC column to ensure sample purity prior to mass spectrometric analysis. A simple gradient from water to acetonitrile can be used.
- Mass Spectrometer: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is ideal for this analysis due to their high resolution and mass accuracy.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MS Scan: Acquire full scan data from m/z 50-500 to observe the protonated molecular ion and its isotopic pattern.

- MS/MS Scan: Perform a product ion scan on the precursor ion at m/z 267.97. Utilize a collision energy ramp to generate a rich fragmentation spectrum.

Definitive Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the elemental composition and key fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for elucidating the precise atomic connectivity and chemical environment of the molecule.^{[7][8][9][10]} For a comprehensive analysis of CAS 145783-14-8, a suite of 1D and 2D NMR experiments is required.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum will primarily provide information about the propyl group. We expect to see three distinct signals corresponding to the methyl (CH_3), methylene (CH_2), and S-methylene (S-CH_2) protons. The chemical shifts, integration, and coupling patterns will be diagnostic.

¹³C NMR and DEPT: Identifying All Carbon Nuclei

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.^[10] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH_3 , CH_2 , CH , and quaternary carbons.

Predicted ¹H and ¹³C NMR Data for CAS 145783-14-8

Assignment	¹ H Chemical Shift (ppm, predicted)	¹ H Multiplicity	¹ H Integration	¹³ C Chemical Shift (ppm, predicted)	DEPT-135
-S-CH ₂ -CH ₂ -CH ₃	~3.2	Triplet	2H	~35	Positive
-S-CH ₂ -CH ₂ -CH ₃	~1.8	Sextet	2H	~22	Positive
-S-CH ₂ -CH ₂ -CH ₃	~1.0	Triplet	3H	~13	Positive
C2 (C-S)	-	-	-	~170	No Signal
C4/C6 (C-Cl)	-	-	-	~160	No Signal
C5 (C-NO ₂)	-	-	-	~130	No Signal

2D NMR: Unambiguous Connectivity Mapping

To definitively link the propyl group to the pyrimidine ring and confirm the overall structure, 2D NMR experiments are essential.

- COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the -CH₂-CH₂-CH₃ spin system of the propyl group.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the propyl carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule.^[11] It reveals long-range (2-3 bond) correlations between protons and carbons. We would expect to see a key correlation between the S-CH₂ protons (~3.2 ppm) and the C2 carbon of the pyrimidine ring (~170 ppm), unequivocally establishing the propylthio linkage.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- 1D Experiments: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
- DEPT-135: Run a standard DEPT-135 experiment to differentiate carbon types.
- 2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[12\]](#) [\[13\]](#)[\[14\]](#) For CAS 145783-14-8, FTIR is used to confirm the presence of the nitro group, the aromatic pyrimidine ring, and the C-Cl bonds.

Expected FTIR Absorption Bands

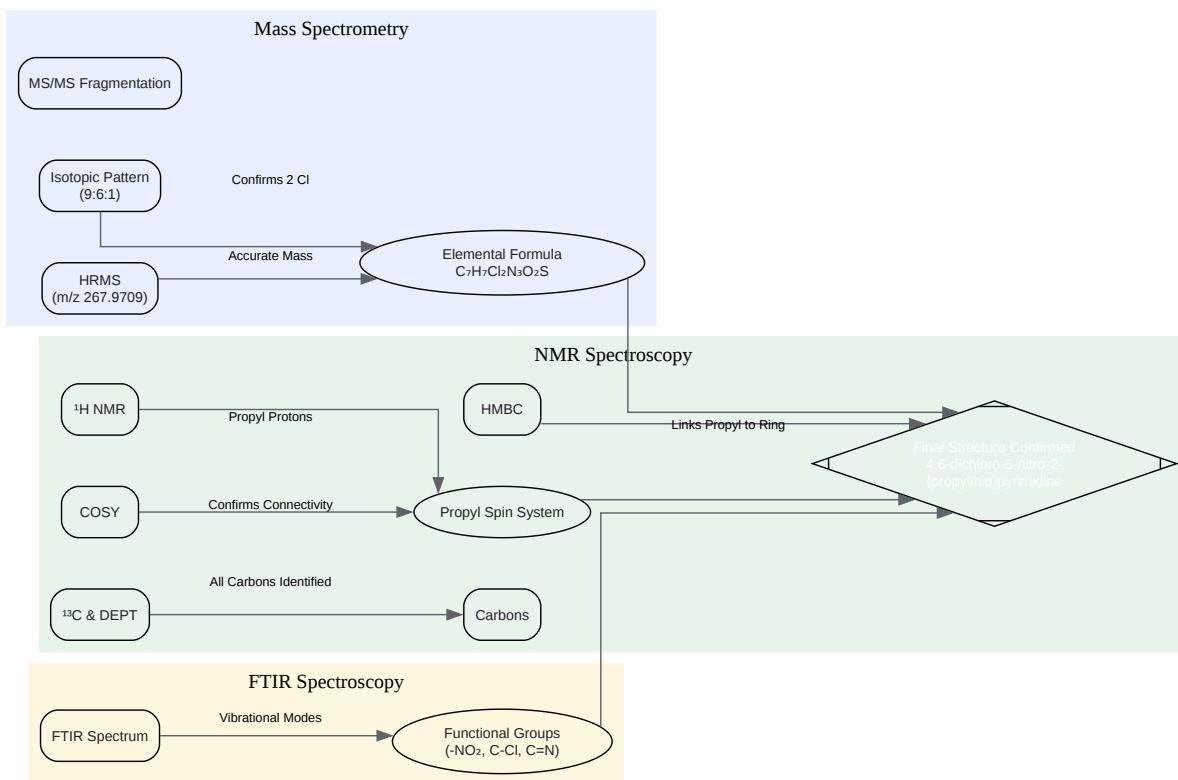
Wavenumber (cm^{-1})	Intensity	Assignment
~1550-1500 and ~1350-1300	Strong	Asymmetric and symmetric N-O stretching of the nitro group
~1600-1450	Medium-Strong	C=C and C=N stretching of the pyrimidine ring
~800-600	Strong	C-Cl stretching
~2960-2850	Medium	C-H stretching of the propyl group

Experimental Protocol: FTIR Analysis

- Sample Preparation: As the compound is an oil-like liquid, a thin film can be prepared by placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Spectrometer: A standard benchtop FTIR spectrometer.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} .
- Background Correction: Perform a background scan of the clean salt plates prior to sample analysis.

Synthesis of Data: A Cohesive Structural Proof

The power of this multi-technique approach lies in the convergence of data from orthogonal sources.

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Caption: Integrated workflow for the structure elucidation of CAS 145783-14-8.

- HRMS provides the elemental formula $C_7H_7Cl_2N_3O_2S$, with the isotopic pattern confirming the presence of two chlorine atoms.
- 1H and COSY NMR confirm the presence and connectivity of the n-propyl group.
- ^{13}C and DEPT NMR account for all seven carbon atoms in the molecule.
- HMBC NMR provides the critical link, showing a correlation between the S- CH_2 protons of the propyl group and the C2 carbon of the pyrimidine ring.
- FTIR confirms the presence of the key functional groups, particularly the nitro group, which is not directly observed in NMR.
- MS/MS fragmentation data is consistent with the established structure, showing losses corresponding to the propyl group.

Together, these data points create a self-validating and unassailable confirmation of the structure of CAS 145783-14-8 as **4,6-dichloro-5-nitro-2-(propylthio)pyrimidine**.

Conclusion

The structural elucidation of a pharmaceutical intermediate like CAS 145783-14-8 demands a rigorous and multi-faceted analytical strategy. By logically sequencing experiments from mass spectrometry to 1D and 2D NMR, and finally to FTIR, we generate a tapestry of interconnected data. This approach, grounded in the fundamental principles of each technique, provides the highest level of scientific confidence, ensuring the integrity of the synthetic route and the quality of the final drug product. This guide serves as a blueprint for such an investigation, emphasizing that true structural confirmation is not the result of a single measurement, but the synthesis of a well-corroborated analytical narrative.

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